molecular formula C21H20N4O3S B11246677 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2,5-dimethylphenyl)propanamide

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2,5-dimethylphenyl)propanamide

Cat. No.: B11246677
M. Wt: 408.5 g/mol
InChI Key: UFQGCPSEVRYNNJ-UHFFFAOYSA-N
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Description

The compound 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2,5-dimethylphenyl)propanamide is a complex organic molecule featuring a benzoxazole ring, an oxadiazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2,5-dimethylphenyl)propanamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.

    Coupling Reactions: The benzoxazole and oxadiazole intermediates are then coupled through a sulfanyl linkage, typically using a thiol reagent and a base.

    Amidation: The final step involves the amidation of the coupled intermediate with 2,5-dimethylaniline under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening or hydrogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its multiple functional groups enable interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential as an anticonvulsant, antimicrobial, and anticancer agent. Its ability to interact with specific molecular targets in the body makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2,5-dimethylphenyl)propanamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The benzoxazole and oxadiazole rings can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide
  • 3-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)propanamide
  • 1,3-benzoxazol-2-ylsulfanyl derivatives

Uniqueness

The uniqueness of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2,5-dimethylphenyl)propanamide lies in its combination of the benzoxazole and oxadiazole rings with a propanamide group. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

3-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide

InChI

InChI=1S/C21H20N4O3S/c1-13-7-8-14(2)16(11-13)22-19(26)9-10-20-24-18(25-28-20)12-29-21-23-15-5-3-4-6-17(15)27-21/h3-8,11H,9-10,12H2,1-2H3,(H,22,26)

InChI Key

UFQGCPSEVRYNNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCC2=NC(=NO2)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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